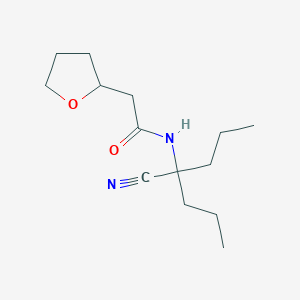
1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Piperidine-Based Compounds in Insect Repellent Research
Piperidine derivatives have been evaluated for their efficacy as insect repellents. A study examined the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine compound, and a 1:1 ratio of deet with a piperidine derivative against mosquitoes and black flies. The study found that the piperidine derivative provided significant protection against these insects, suggesting potential applications in developing new repellents (Debboun et al., 2000).
Piperidine Compounds in HIV-1 Protease Inhibition
Another application involves the use of piperidine derivatives as HIV-1 protease inhibitors. L-735,524, a compound containing a piperidine moiety, has been studied for its potent and specific inhibition of the human immunodeficiency virus type 1 protease, highlighting its therapeutic potential in treating HIV/AIDS (Balani et al., 1995).
Piperidine Derivatives in Parkinson's Disease Research
Piperidine compounds have also been linked to research on Parkinson's disease. Specifically, the synthesis of meperidine analogs and their effects on the brain have been studied, demonstrating the importance of chemical structure in drug action and potential side effects (Langston et al., 1983).
Metabolism and Disposition Studies
Studies on the metabolism and disposition of novel drugs involving piperidine structures are crucial for understanding their pharmacokinetics and pharmacodynamics. For instance, the metabolism of SB-649868, a piperidine-based orexin receptor antagonist, was thoroughly investigated to understand its biotransformation and elimination pathways (Renzulli et al., 2011).
Propiedades
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-11-12-19(23-22-16)24-14-6-10-18(15-24)20(25)21-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,18H,5-6,9-10,13-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLDHTCQHFNHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)
![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)



![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)
